molecular formula C7H11IO2 B13909586 Methyl 3-(iodomethyl)cyclobutanecarboxylate

Methyl 3-(iodomethyl)cyclobutanecarboxylate

Cat. No.: B13909586
M. Wt: 254.07 g/mol
InChI Key: BUVPIEMUNYQJAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(iodomethyl)cyclobutanecarboxylate typically involves the iodination of a suitable precursor. One common method is the reaction of cyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This is followed by the halogenation of the methyl group using iodine and a suitable oxidizing agent .

Industrial Production Methods

the general approach would involve large-scale esterification and halogenation reactions under controlled conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of Methyl 3-(iodomethyl)cyclobutanecarboxylate involves its reactivity due to the presence of the iodine atom. The iodine atom is highly reactive and can participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(bromomethyl)cyclobutanecarboxylate
  • Methyl 3-(chloromethyl)cyclobutanecarboxylate
  • Methyl 3-(fluoromethyl)cyclobutanecarboxylate

Uniqueness

Methyl 3-(iodomethyl)cyclobutanecarboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions .

Biological Activity

Methyl 3-(iodomethyl)cyclobutanecarboxylate is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7H11I O2
  • Molecular Weight : 238.07 g/mol

The presence of the iodomethyl group suggests potential reactivity in various biological systems, making it a candidate for further pharmacological evaluation.

Research indicates that this compound may act as a selective agonist for the 5-HT4 receptor, which is implicated in various gastrointestinal and neurological disorders. The activation of the 5-HT4 receptor can enhance gastrointestinal motility and may provide therapeutic benefits in conditions such as:

  • Gastroesophageal reflux disease
  • Irritable bowel syndrome (IBS)
  • Functional dyspepsia

These conditions are associated with dysregulation of serotonin pathways, where 5-HT4 receptor agonists can play a significant role in symptom relief and management .

Therapeutic Applications

The compound's potential applications extend beyond gastrointestinal disorders. It may also show promise in treating:

  • Cognitive disorders
  • Alzheimer's disease
  • Pain management
  • Neurological diseases

The versatility in therapeutic applications stems from its ability to modulate serotonin signaling pathways, which are crucial in both peripheral and central nervous system functions .

Case Studies and Experimental Data

  • Gastrointestinal Disorders :
    • A study highlighted the effectiveness of similar compounds in enhancing gastric motility and reducing symptoms associated with IBS. This compound was noted for its agonistic activity on the 5-HT4 receptor, leading to improved gastrointestinal function .
  • Neurological Effects :
    • In experimental models, compounds structurally related to this compound demonstrated neuroprotective effects, suggesting potential utility in treating cognitive decline associated with aging and neurodegenerative diseases .

Data Tables

Biological Activity Effect Reference
5-HT4 Receptor AgonismEnhanced gastrointestinal motility
Cognitive ImprovementPotential neuroprotective effects
Pain ReliefModulation of pain pathways

Properties

Molecular Formula

C7H11IO2

Molecular Weight

254.07 g/mol

IUPAC Name

methyl 3-(iodomethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C7H11IO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4H2,1H3

InChI Key

BUVPIEMUNYQJAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)CI

Origin of Product

United States

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